2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the oxazole ring: This can be done by reacting 3,5-dimethyl-4-hydroxy-1,2-oxazole with an appropriate chlorinating agent.
Attachment of the pyrrolidine ring: The oxazole derivative is then reacted with a pyrrolidine derivative under suitable conditions to form the desired intermediate.
Chlorination and final assembly: The intermediate is then chlorinated and further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Substitution reactions: Due to the presence of the chlorine atom, this compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the oxazole and pyrrolidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups present.
Hydrolysis: Breakdown products of the oxazole and pyrrolidine rings.
Scientific Research Applications
2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-dimethylimidazolinium chloride: Similar in structure but with different functional groups.
3-chloro-2,2-dimethyl-1-propanol: Shares the chloro and propanol groups but lacks the oxazole and pyrrolidine rings.
Uniqueness
2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one is unique due to its combination of functional groups, which confer specific chemical properties and potential applications not found in similar compounds. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-8(14)13(17)16-5-4-11(6-16)18-7-12-9(2)15-19-10(12)3/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPNPYWHVBRTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCN(C2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.